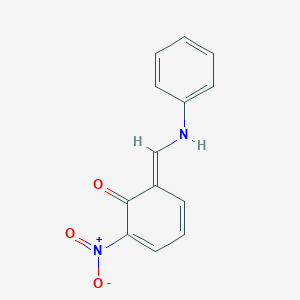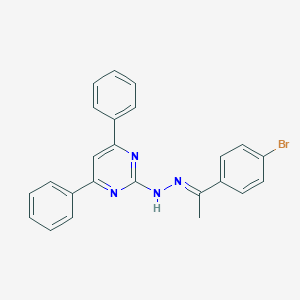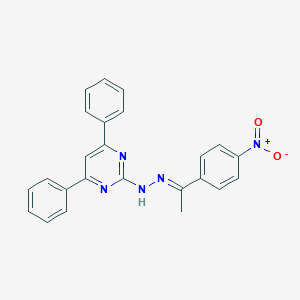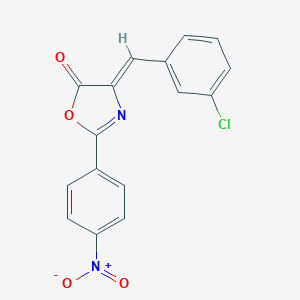
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one, also known as ANMC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. ANMC belongs to the class of organic compounds known as nitrophenols and is synthesized through a multistep process. In
作用机制
The mechanism of action of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has been shown to increase the activity of superoxide dismutase (SOD) and catalase, two enzymes involved in the detoxification of ROS. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, as well as to inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as SOD and catalase.
实验室实验的优点和局限性
One advantage of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one is its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. One limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one. One direction is the further investigation of its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is the investigation of its mechanism of action, as well as the identification of potential targets for this compound. Additionally, the development of more efficient synthesis methods for this compound could lead to increased availability and further research into its potential therapeutic applications. Finally, the investigation of the pharmacokinetics and toxicity of this compound could provide valuable information for its potential use in humans.
合成方法
The synthesis of (6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one involves a multistep process. First, 2-nitrocyclohexanone is reacted with aniline in the presence of a base to form 2-anilinomethylidene-2-nitrocyclohexanone. This intermediate is then treated with a strong acid to form this compound. The yield of this compound is approximately 50%, and the purity can be improved through recrystallization.
科学研究应用
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
属性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
(6E)-6-(anilinomethylidene)-2-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H10N2O3/c16-13-10(5-4-8-12(13)15(17)18)9-14-11-6-2-1-3-7-11/h1-9,14H/b10-9+ |
InChI 键 |
LYUBHXMDVPAFLX-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/C=C/2\C=CC=C(C2=O)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)NC=C2C=CC=C(C2=O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)NC=C2C=CC=C(C2=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)


![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)





